(R)-2-(1-Methoxy-1-methyl-ethyl)-pyrrolidine
Overview
Description
®-2-(1-Methoxy-1-methyl-ethyl)-pyrrolidine is a chiral pyrrolidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Methoxy-1-methyl-ethyl)-pyrrolidine typically involves the reaction of a suitable pyrrolidine precursor with a methoxy-methylating agent under controlled conditions. One common method includes the use of ®-pyrrolidine-2-carboxylic acid as a starting material, which undergoes esterification followed by reduction and methylation to yield the desired compound.
Industrial Production Methods
Industrial production of ®-2-(1-Methoxy-1-methyl-ethyl)-pyrrolidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Methoxy-1-methyl-ethyl)-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(1-Methoxy-1-methyl-ethyl)-pyrrolidine is used as a chiral building block for the synthesis of complex molecules
Biology
In biological research, this compound is used to study enzyme-substrate interactions and as a ligand in the development of chiral catalysts. Its ability to interact with biological macromolecules makes it a valuable tool in biochemistry and molecular biology.
Medicine
In medicinal chemistry, ®-2-(1-Methoxy-1-methyl-ethyl)-pyrrolidine is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of drugs targeting neurological disorders and other medical conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its role as a chiral auxiliary in asymmetric synthesis is particularly noteworthy.
Mechanism of Action
The mechanism of action of ®-2-(1-Methoxy-1-methyl-ethyl)-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(1-Methoxy-1-methyl-ethyl)-pyrrolidine
- ®-2-(1-Hydroxy-1-methyl-ethyl)-pyrrolidine
- ®-2-(1-Methoxy-1-ethyl)-pyrrolidine
Uniqueness
®-2-(1-Methoxy-1-methyl-ethyl)-pyrrolidine stands out due to its specific chiral configuration and the presence of the methoxy group, which imparts unique chemical and biological properties. Compared to its analogs, this compound offers distinct advantages in terms of reactivity and selectivity in various applications.
Properties
IUPAC Name |
(2R)-2-(2-methoxypropan-2-yl)pyrrolidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2,10-3)7-5-4-6-9-7/h7,9H,4-6H2,1-3H3/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGUMFCNPREQSF-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1CCCN1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901260715 | |
Record name | (2R)-2-(1-Methoxy-1-methylethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901260715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212111-83-5 | |
Record name | (2R)-2-(1-Methoxy-1-methylethyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1212111-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-2-(1-Methoxy-1-methylethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901260715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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